Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate is a complex organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxy-6-methylamino-3-trifluoropyridine with sodium methoxide followed by acid hydrolysis to yield the desired pyridine-3-carboxylic ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate: Used in the synthesis of serotonin and dopamine receptor modulators.
Uniqueness
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C11H13N3O4S |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O4S/c1-3-18-11(16)14-10(19)13-8-5-4-7(6-12-8)9(15)17-2/h4-6H,3H2,1-2H3,(H2,12,13,14,16,19) |
InChI Key |
YARHMBACNONSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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